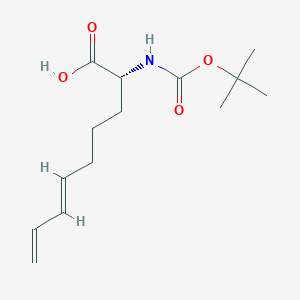
Isoindoline-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindoline-5-carbonyl chloride is a chemical compound that belongs to the isoindoline family. Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system. This compound is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with thionyl chloride. The reaction typically occurs under reflux conditions, where isoindoline is treated with an excess of thionyl chloride, resulting in the formation of this compound.
Another method involves the use of phosphorus trichloride and isoindoline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Isoindoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoindoline derivatives.
Reduction Reactions: this compound can be reduced to isoindoline-5-carboxylic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to isoindoline-5-carboxylic acid chloride using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Chromium trioxide in acetic acid.
Major Products Formed
Substitution: Isoindoline derivatives with various functional groups.
Reduction: Isoindoline-5-carboxylic acid.
Oxidation: Isoindoline-5-carboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
Isoindoline-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Isoindoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoindoline derivatives are being investigated as potential therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoindoline-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the isoindoline ring system.
Vergleich Mit ähnlichen Verbindungen
Isoindoline-5-carbonyl chloride can be compared with other similar compounds such as:
Isoindoline-1,3-dione: This compound has two carbonyl groups at positions 1 and 3 and is used in the synthesis of various pharmaceuticals and agrochemicals.
Isoindoline-5-carboxylic acid: This compound is the reduced form of this compound and is used in similar applications.
Phthalimide: This compound has a similar structure but with an imide group instead of a carbonyl chloride group. It is used as a precursor in the synthesis of various organic compounds.
This compound is unique due to its high reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.
Eigenschaften
Molekularformel |
C9H8ClNO |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2,3-dihydro-1H-isoindole-5-carbonyl chloride |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2 |
InChI-Schlüssel |
RCXUQFHITUQRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)








